

Solid-phase extraction (SPE) protocol for Trichloronat in environmental water

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An Application Note on the Solid-Phase Extraction (SPE) of **Trichloronat** from Environmental Water Samples for Chromatographic Analysis.

Introduction

Trichloronat is a highly toxic, non-systemic organophosphate insecticide and acaricide.[1][2] Due to its potential for environmental contamination and adverse effects on non-target organisms, monitoring its presence in environmental water bodies is of significant importance. Solid-Phase Extraction (SPE) is a widely adopted, efficient, and effective sample preparation technique for isolating and concentrating trace organic pollutants like **Trichloronat** from aqueous matrices.[3][4][5] This application note provides a detailed protocol for the extraction of **Trichloronat** from environmental water samples using C18 SPE cartridges, followed by analysis with Gas Chromatography (GC).

The principle of this method is based on reversed-phase chromatography. The nonpolar **Trichloronat** (LogP > 5) partitions from the polar water sample onto the nonpolar C18-bonded silica sorbent.[1][6][7] Interferences that are more polar are washed away, and the target analyte is then eluted with a small volume of organic solvent.

Physicochemical Properties of Trichloronat

A summary of **Trichloronat**'s key properties is essential for developing an effective extraction strategy.



Property	Value	Reference
Molecular Formula	C10H12Cl3O2PS	[1][6]
Molecular Weight	333.60 g/mol	[1][6]
Water Solubility	0.88 mg/L (at 20°C)	[1]
LogP (octanol/water)	5.2 - 6.04	[1][6][7]
Chemical Class	Organophosphate Insecticide	[1][2]

Experimental Protocol

This protocol is a generalized procedure based on established methods for organophosphate pesticides, such as EPA Method 3535A.[4][8]

Apparatus and Materials

- SPE Vacuum Manifold
- SPE Cartridges: 500 mg / 6 mL, C18 end-capped
- Glassware: 1 L amber glass bottles, graduated cylinders, conical centrifuge tubes
- Sample filtration apparatus (if required) with 0.45 μm glass fiber filters
- Nitrogen evaporation system
- Gas Chromatograph with a suitable detector (e.g., NPD, ECD, or MS)
- · Analytical balance, vortex mixer, pipettes

Reagents and Standards

- Trichloronat analytical standard
- Methanol (HPLC or pesticide residue grade)
- Dichloromethane (DCM) (Pesticide residue grade)



- Hexane (Pesticide residue grade)
- Reagent Water (Organic-free)
- Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
- Hydrochloric Acid (HCl) for pH adjustment

Step 1: Sample Preparation

- Collect 1 L of water sample in an amber glass bottle.
- If the sample contains significant particulate matter, filter it through a 0.45 μm glass fiber filter.
- Preserve the sample by acidifying to a pH of < 2 with concentrated HCl.[9][10] This helps to minimize microbial degradation of the analyte.
- Spike the sample with surrogate standards if required for quality control.
- Add 5 mL of methanol to the 1 L water sample and mix thoroughly. This helps to improve the wetting of the SPE sorbent.[9]

Step 2: SPE Cartridge Conditioning

- Place the C18 SPE cartridges onto the vacuum manifold.
- Wash the cartridges sequentially with the following solvents, ensuring the sorbent does not go dry between steps:
 - 5 mL of Dichloromethane. Allow to soak for 1 minute before drawing it to waste under a light vacuum.
 - 5 mL of Methanol. Allow to soak for 1 minute, then draw it down to just above the sorbent bed.
 - 5 mL of Reagent Water. Draw the water through, leaving a thin layer on top of the sorbent.
 Do not allow the cartridge to dry out before sample loading.



Step 3: Sample Loading

- Place collection tubes in the manifold to collect the sample effluent for waste.
- Transfer the prepared 1 L water sample to the SPE cartridge using a transfer tube or by attaching the sample bottle directly to the cartridge with an adapter.
- Apply a vacuum to achieve a consistent flow rate of approximately 10-15 mL/min. A slow and steady flow rate is crucial for efficient retention.

Step 4: Cartridge Washing (Interference Elution)

- After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining polar impurities.
- Dry the cartridge thoroughly by applying a full vacuum for 15-20 minutes. Removing all residual water is critical for effective elution.[11]

Step 5: Analyte Elution

- Place clean collection vials (e.g., 15 mL conical tubes) inside the manifold.
- Elute the retained Trichloronat from the cartridge by adding 5 mL of Dichloromethane. Allow the solvent to soak the sorbent for 5 minutes before slowly drawing it through under a light vacuum.
- Repeat the elution with a second 5 mL aliquot of Dichloromethane to ensure complete recovery.

Step 6: Eluate Processing (Drying and Concentration)

- Pass the combined eluate (approx. 10 mL) through a small glass funnel containing 2-3 g of anhydrous sodium sulfate to remove any residual water.
- Gently concentrate the dried eluate to approximately 0.5 mL under a gentle stream of nitrogen in a warm water bath (35-40°C).
- Perform a solvent exchange by adding 1 mL of hexane and re-concentrating to a final volume of 1.0 mL.



Transfer the final extract to a 2 mL autosampler vial for GC analysis.

Quantitative Data Summary

The following table presents typical performance data for the SPE of organophosphate pesticides from water using a C18 cartridge. This data is representative and should be verified by the end-user.

Parameter	Value
Analyte Concentration	1.0 μg/L
Sample Volume	1 L
Final Extract Volume	1.0 mL
Mean Recovery	85 - 110%
Relative Standard Deviation (RSD)	< 10%
Limit of Detection (LOD)	0.01 - 0.05 μg/L
Limit of Quantification (LOQ)	0.03 - 0.15 μg/L

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the solid-phase extraction of **Trichloronat**.



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Caption: Workflow for Trichloronat extraction from water.



Conclusion

The described solid-phase extraction protocol provides a reliable and efficient method for the isolation and concentration of **Trichloronat** from environmental water samples. The use of C18 cartridges significantly reduces solvent consumption and sample preparation time compared to traditional liquid-liquid extraction methods.[5][12] The final extract is compatible with common gas chromatographic systems, allowing for sensitive and accurate quantification of this pesticide at trace levels.

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